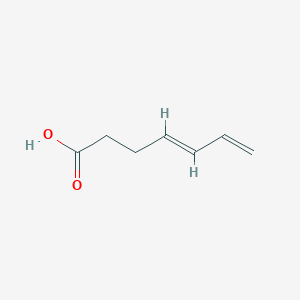
Alazocine hydrochloride, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alazocine hydrochloride, (+/-)-, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. This compound has garnered significant interest due to its unique pharmacological properties, including its activity as a sigma receptor agonist. Alazocine hydrochloride, (+/-)-, has been widely used in scientific research, particularly in studies related to sigma receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alazocine hydrochloride, (+/-)-, typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an appropriate allylating agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Alazocine hydrochloride, (+/-)-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs with varying pharmacological properties.
Applications De Recherche Scientifique
Alazocine hydrochloride, (+/-)-, has been extensively used in scientific research due to its unique pharmacological profile. Some of its applications include:
Chemistry: Used as a reference compound in studies involving sigma receptors and opioid receptors.
Biology: Employed in research to understand the role of sigma receptors in cellular processes.
Medicine: Investigated for its potential therapeutic applications in pain management and psychiatric disorders.
Industry: Utilized in the development of new analgesic drugs and sigma receptor modulators.
Mécanisme D'action
The mechanism of action of Alazocine hydrochloride, (+/-)-, involves its interaction with multiple receptor systems:
Sigma Receptors: The compound acts as a sigma receptor agonist, modulating various cellular processes.
Opioid Receptors: It exhibits partial agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors.
NMDA Receptors: At higher concentrations, the compound acts as an uncompetitive NMDA receptor antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metazocine: Another benzomorphan derivative with similar opioid receptor activity.
Pentazocine: A benzomorphan compound with mixed agonist-antagonist activity at opioid receptors.
Cyclazocine: A benzomorphan with potent kappa-opioid receptor agonist activity.
Uniqueness
Alazocine hydrochloride, (+/-)-, is unique due to its dual activity as a sigma receptor agonist and opioid receptor modulator. This dual activity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
676351-51-2 |
|---|---|
Formule moléculaire |
C17H24ClNO |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
Clé InChI |
ZTGMHFIGNYXMJV-YGCKJKTASA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)

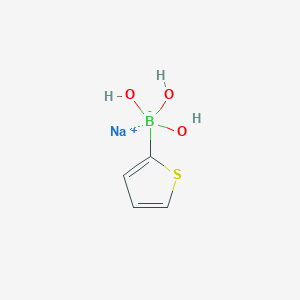
![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
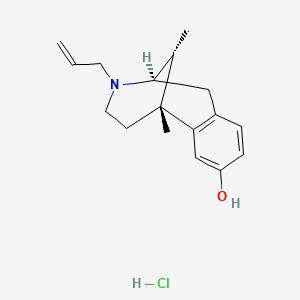
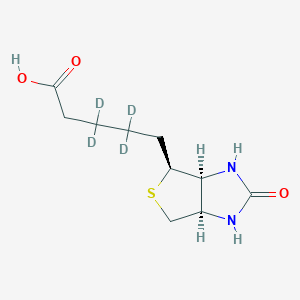
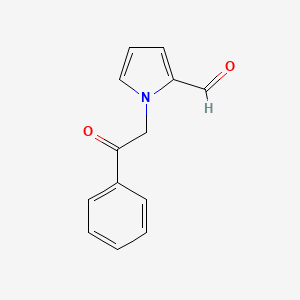
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)

